Glutaraldehyde sodium bisulfite
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Overview
Description
Glutaraldehyde sodium bisulfite is a chemical compound with the molecular formula NaO3SCH(OH)(CH2)3CH(OH)SO3Na. It is known for its use as a cross-linking reagent and has applications in various fields, including biology, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glutaraldehyde sodium bisulfite is synthesized by reacting glutaraldehyde with sodium bisulfite. The reaction typically involves mixing glutaraldehyde with an aqueous solution of sodium bisulfite under controlled conditions. The reaction proceeds at room temperature and results in the formation of the addition compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where glutaraldehyde and sodium bisulfite are combined in precise stoichiometric ratios. The reaction is monitored to ensure complete conversion and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Glutaraldehyde sodium bisulfite undergoes several types of chemical reactions, including:
Addition Reactions: The compound can react with aldehydes and ketones to form addition products.
Cross-Linking Reactions: It reacts with hydroxyl groups in polymers, introducing intermolecular bridges.
Common Reagents and Conditions
Aldehydes and Ketones: React with this compound under mild conditions to form addition products.
Polymers: React with hydroxyl groups in the presence of this compound to form cross-linked structures.
Major Products Formed
Addition Products: Formed from the reaction with aldehydes and ketones.
Cross-Linked Polymers: Formed from the reaction with hydroxyl-containing polymers.
Scientific Research Applications
Glutaraldehyde sodium bisulfite has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent in the synthesis of polymers and hydrogels.
Biology: Employed in the fixation of biological tissues for electron microscopy.
Medicine: Utilized in the preparation of bioprosthetic tissues and as a disinfectant.
Industry: Applied in the production of adhesives and coatings.
Mechanism of Action
The mechanism of action of glutaraldehyde sodium bisulfite involves its ability to form cross-links with nucleophilic groups such as amino and hydroxyl groups. This cross-linking ability is due to the presence of reactive aldehyde groups in glutaraldehyde, which can form covalent bonds with nucleophiles . The compound’s antimicrobial activity is attributed to its ability to inactivate proteins and enzymes by cross-linking their amino groups .
Comparison with Similar Compounds
Similar Compounds
Glyoxal Sodium Bisulfite: Another bisulfite addition compound used in similar applications.
Glutardialdehyde Bis (Sodium Hydrogen Sulfite): A related compound with similar cross-linking properties.
Uniqueness
Glutaraldehyde sodium bisulfite is unique due to its high reactivity and ability to form stable cross-links with a wide range of nucleophilic groups. This makes it particularly useful in applications requiring strong and stable cross-linked structures .
Properties
Molecular Formula |
C5H9NaO5S |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
sodium;hydrogen sulfite;pentanedial |
InChI |
InChI=1S/C5H8O2.Na.H2O3S/c6-4-2-1-3-5-7;;1-4(2)3/h4-5H,1-3H2;;(H2,1,2,3)/q;+1;/p-1 |
InChI Key |
KMQKYDWPAZMUDX-UHFFFAOYSA-M |
Canonical SMILES |
C(CC=O)CC=O.OS(=O)[O-].[Na+] |
Origin of Product |
United States |
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